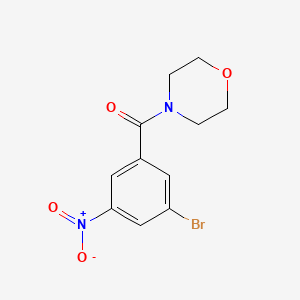

(3-Bromo-5-nitrophenyl)(morpholino)methanone

Overview

Description

“(3-Bromo-5-nitrophenyl)(morpholino)methanone” is a heterocyclic organic compound . It has a molecular weight of 315.12 and its IUPAC name is 4-(3-bromo-5-nitrobenzoyl)morpholine .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H11BrN2O4/c12-9-5-8(6-10(7-9)14(16)17)11(15)13-1-3-18-4-2-13/h5-7H,1-4H2 . This code provides a standard way to encode the compound’s molecular structure.Scientific Research Applications

Anti-Inflammatory and Gastroprotective Properties

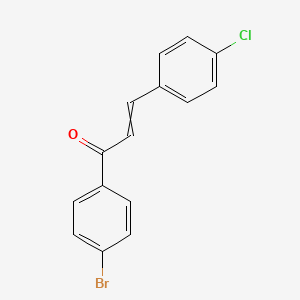

A study has demonstrated that certain chalcones, including compounds structurally similar to (3-Bromo-5-nitrophenyl)(morpholino)methanone, possess anti-inflammatory and gastroprotective properties. The synthesized chalcones effectively inhibited carrageenan-induced rat paw edema and displayed significant activity in protecting against acetylsalicylic acid-induced ulceration, comparable to cimetidine. This indicates potential applications of similar compounds in treating inflammation and gastric ulcers (Okunrobo, Usifoh, & Uwaya, 2006).

Nitrosation Agent Localization and Biosynthesis

Research on mice exposed to nitrogen dioxide has revealed the presence of a nitrosating agent (NSA) that interacts with morpholine, a structural component of this compound. This agent is predominantly found in the skin and is involved in the biosynthesis of N-nitrosomorpholine. The findings highlight the skin's significant exposure to nitrogen dioxide and its role in the formation of nitrosamine compounds (Mirvish, Sams, & Issenberg, 1983).

Chemopreventive Effects on Hepatocarcinogenesis

A study on rat hepatocarcinogenesis induced by sodium nitrite and morpholine showed that S-methylcysteine significantly reduced the formation of carcinogenic foci and decreased hepatocyte proliferation. This study underscores the potential chemopreventive applications of compounds interacting with morpholine, a moiety present in this compound, in reducing the risk of liver cancer due to environmental carcinogens (Wei et al., 2000).

Antiestrogenic Activity

Research into novel dihydronaphthalene isomers, structurally similar to this compound, has highlighted potent antiestrogenic activity. The compounds demonstrated high binding affinity with rat uterine cytosol estrogen receptors, surpassing that of estradiol. This suggests potential therapeutic applications in conditions sensitive to estrogen levels (Jones et al., 1979).

In Vivo Nitrosation Potential of Nitrogen Oxides

Studies have demonstrated the in vivo nitrosating potential of nitrogen oxides on morpholine, which is a component of this compound. This nitrosation process leads to the formation of N-nitrosomorpholine, highlighting the interaction between morpholine structures and atmospheric contaminants, which could have implications for environmental health and safety (Iqbal, Dahl, & Epstein, 1980).

Safety and Hazards

The compound may cause irritation and could be harmful if inhaled, comes in contact with skin, or if swallowed . Safety measures include washing skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, medical attention should be sought .

Mechanism of Action

Mode of Action

Without specific knowledge of the compound’s targets, it’s challenging to describe its exact mode of action. The presence of a bromine atom and a nitro group in the molecule suggests that it might act through electrophilic aromatic substitution reactions or serve as a prodrug that releases active metabolites upon reduction of the nitro group .

Result of Action

The molecular and cellular effects of (3-Bromo-5-nitrophenyl)(morpholino)methanone’s action are currently unknown

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors such as pH, temperature, and the presence of other molecules . .

Properties

IUPAC Name |

(3-bromo-5-nitrophenyl)-morpholin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrN2O4/c12-9-5-8(6-10(7-9)14(16)17)11(15)13-1-3-18-4-2-13/h5-7H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZUMLQTYOVVAIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C2=CC(=CC(=C2)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40649997 | |

| Record name | (3-Bromo-5-nitrophenyl)(morpholin-4-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40649997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

941294-19-5 | |

| Record name | (3-Bromo-5-nitrophenyl)-4-morpholinylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=941294-19-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Bromo-5-nitrophenyl)(morpholin-4-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40649997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole](/img/structure/B1294700.png)